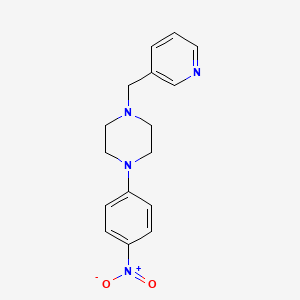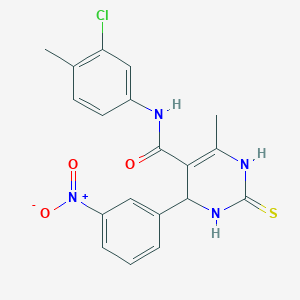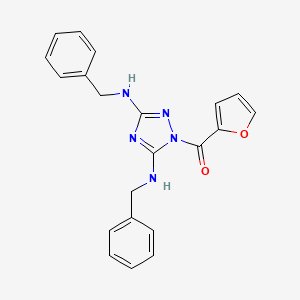![molecular formula C15H10BrClN2OS B4889976 6-BROMO-3-CHLORO-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4889976.png)
6-BROMO-3-CHLORO-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-BROMO-3-CHLORO-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
The synthesis of 6-BROMO-3-CHLORO-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a brominated benzothiophene derivative with a chlorinated pyridine derivative.
Analyse Des Réactions Chimiques
6-BROMO-3-CHLORO-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
6-BROMO-3-CHLORO-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure suggests potential use in studying biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-BROMO-3-CHLORO-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with molecular targets in biological systems. The presence of halogen atoms and the benzothiophene core allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural modifications.
Comparaison Avec Des Composés Similaires
6-BROMO-3-CHLORO-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
6-Bromo-2-pyridinecarboxaldehyde: This compound shares the brominated pyridine moiety but lacks the benzothiophene core.
N-(Pyridin-2-yl)amides: These compounds have a similar pyridine-based structure but differ in their amide and benzothiophene components.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-bromo-3-chloro-N-(pyridin-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c16-9-4-5-11-12(7-9)21-14(13(11)17)15(20)19-8-10-3-1-2-6-18-10/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBGSCWBFFAEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4889896.png)
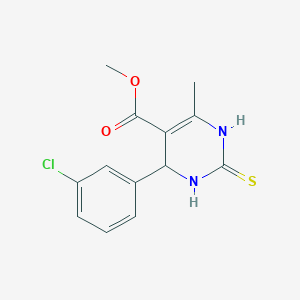
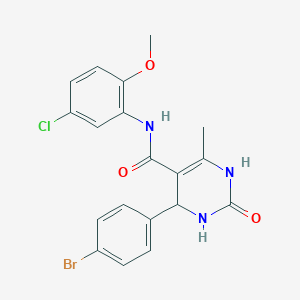
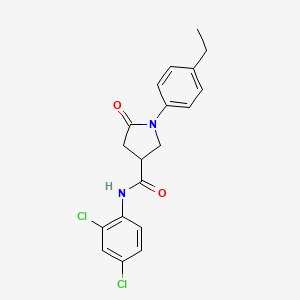

![(5E)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4889932.png)
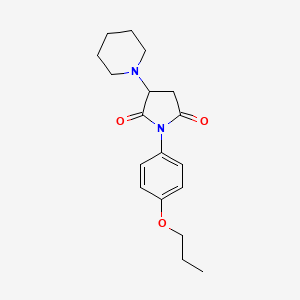
![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)
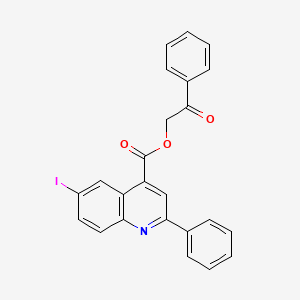

![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)
